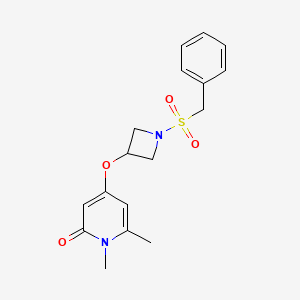
2-(1H-pyrazol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(1H-pyrazol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone” is a complex organic molecule. One of its components, the 2-thienyl group, is a thienyl group with the IUPAC name thiophen-2-yl .
Molecular Structure Analysis
The 2-thienyl group, which is a part of the compound, has the molecular formula C4H3S. Its average mass is 83.133 and its monoisotopic mass is 82.99555 .科学的研究の応用
Synthesis and Antiviral Activity
Research has been conducted on the synthesis of pyrazolyl ethanone derivatives, focusing on their potential antiviral activities. For instance, the synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives has been explored, leading to compounds with evaluated cytotoxicity and anti-HSV1 (Herpes Simplex Virus 1) and anti-HAV (Hepatitis A Virus) activities (Attaby et al., 2006). These findings suggest the potential of such compounds in developing antiviral medications.
Fungicidal Activity
Further research into 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing specific moieties has been conducted, revealing moderate fungicidal activity against Gibberella zeae, a significant plant pathogen (Liu et al., 2012). This showcases the compound's utility in agriculture as a potential fungicide.
Anti-Tumor Applications
The synthesis of thiazolyl(hydrazonoethyl)thiazoles demonstrates the compound's application in cancer research, with some derivatives showing promising activities against MCF-7 (breast cancer) tumor cells (Mahmoud et al., 2021). This highlights the compound's potential in developing new anti-cancer treatments.
Antimicrobial Activity
Studies on the synthesis of new benzotriazole and benzofuran-based heterocycles have shown compounds with significant anticonvulsant and anti-inflammatory activities, suggesting a possible mechanism of action similar to selective COX-2 inhibitors (Dawood et al., 2006). This illustrates the compound's potential in developing new antimicrobial and anti-inflammatory drugs.
Chemical Characterization and Anticancer Agents
Research on diheteroaryl thienothiophene derivatives related to the chemical structure of interest has been conducted, focusing on their synthesis and potential as anticancer agents. These studies underline the importance of chemical characterization in identifying compounds with promising biological activities (Mabkhot et al., 2011).
特性
IUPAC Name |
2-pyrazol-1-yl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c18-14(11-17-6-2-5-15-17)16-7-4-13(20-10-8-16)12-3-1-9-19-12/h1-3,5-6,9,13H,4,7-8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJSZNHBSVMRHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CN3C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

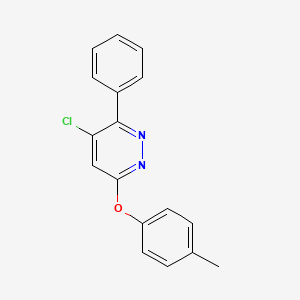
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2392773.png)
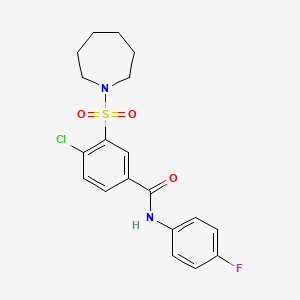


![4-((3-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2392780.png)
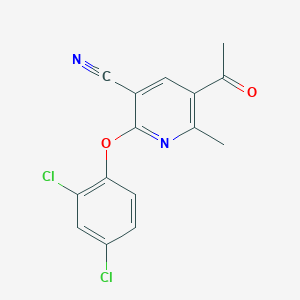
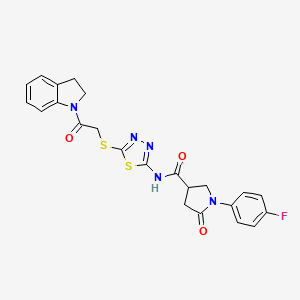
![2-[(2-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2392784.png)
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2392787.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2392789.png)

